molecular formula C5H3Cl2NO2 B072120 2,3-Dichloro-N-methylmaleimide CAS No. 1123-61-1

2,3-Dichloro-N-methylmaleimide

Cat. No.: B072120
CAS No.: 1123-61-1
M. Wt: 179.99 g/mol
InChI Key: PYOLPWAVSYVLMM-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-methylmaleimide is an organic compound with the molecular formula C5H3Cl2NO2 It is a derivative of maleimide, characterized by the presence of two chlorine atoms at the 2 and 3 positions and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-N-methylmaleimide typically involves the reaction of maleic anhydride with chlorine to form 2,3-dichloromaleic anhydride. This intermediate is then reacted with methylamine to yield this compound. The reaction conditions often include the use of solvents such as ether or benzene and may require specific temperature and pressure settings to optimize yield .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high yield. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-N-methylmaleimide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex cyclic structures.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while cycloaddition reactions can produce various cyclic compounds .

Scientific Research Applications

2,3-Dichloro-N-methylmaleimide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-N-methylmaleimide involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is primarily due to the presence of the electron-withdrawing chlorine atoms, which make the maleimide ring more susceptible to nucleophilic attack. The compound can inhibit enzyme activity by covalently modifying active site residues, thereby blocking substrate binding and catalysis .

Comparison with Similar Compounds

Uniqueness: 2,3-Dichloro-N-methylmaleimide is unique due to the presence of chlorine atoms, which enhance its reactivity and make it suitable for specific applications in chemical synthesis and biological studies. Its ability to form stable covalent bonds with nucleophiles distinguishes it from other maleimide derivatives .

Properties

IUPAC Name

3,4-dichloro-1-methylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO2/c1-8-4(9)2(6)3(7)5(8)10/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOLPWAVSYVLMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149981
Record name Maleimide, 2,3-dichloro-N-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123-61-1
Record name 2,3-Dichloro-N-methylmaleimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maleimide, 2,3-dichloro-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyldichloromaleimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222494
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Maleimide, 2,3-dichloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dichloro-1-methyl-1H-pyrrole-2,5-dione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5ARQ6B32V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

Sodium ethoxide (3.56 g, 50 mmol) was added to a solution containing 2,3-dichloromaleic anhydride (5.56 g, 33.3 mmol) and methylamine hydrochloride (3.50 g, 55.0 mmol) in 40 mL of acetic acid. The mixture was stirred under a CaCl2 drying tube at 25° C. for 16 hours and then refluxed for 4 hours. The cooled mixture was poured into water (350 mL) and extracted with EtOAc (3×75 mL). The combined organic extracts were washed with 100 mL portions of saturated aqueous NaHCO3, water and brine and dried (MgSO4). The solvent was evaporated under reduced pressure. The residue was recrystallized from ethanol to give 3.82 g (64%) of 2,3-dichloro N-methylmaleimide as white crystals. Concentration of the mother liquor and chromatography of the residue by radial preparative layer chromatography (Chromatotron, Harrison Research), gave an additional 0.81 g of 2,3-dichloro N-methylmaleimide, raising the yield to 77%.
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
5.56 g
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 3L-three-necked flask fitted with a magnetic stir bar, digital thermocouple/thermometer, nitrogen purge and solid addition funnel was charged with 450 g (269.5 mol) of dichloromaleic anhydride, 191 g (282.8 mol) of methylamine hydrochloride and 1.6 L of acetic acid. The reaction mixture was then cooled to 10° C., and 160 g NaOMe added from the solid addition funnel over 1 hour while keeping the temperature between 10°-12° C. The reaction mixture was allowed to stir at room temperature for 42 hours (24 hours is sufficient) then heated to 100° C. for 3 hours. HPLC analysis at this time indicated that all the starting material had disappeared. The reaction was cooled to room temperature and 2L water was added. The mixture was then cooled to 3°-10° C. for 1 hour and filtered at 4° C. The solids were then rinsed with 2L of cold deionized water. The pale yellow solid dried in an air oven overnight to afford 360 g (75%) yield of the titled compound.
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
191 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
160 g
Type
reactant
Reaction Step Two
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 3L-three-necked flask fitted with a magnetic stir bar, digital thermocouple/thermometer, nitrogen purge and solid addition funnel was charged with 450 g (269.5 mol) of dichloromaleic anhydride, 191 g (282.8 mol) of methylamine hydrochloride and 1.6 L of acetic acid. The reaction mixture was then cooled to 10° C., and 160 g NaOMe added from the solid addition funnel over 1 hour while keeping the temperature between 10-12° C. The reaction mixture was allowed to stir at room temperature for 42 hours (24 hours is sufficient) then heated to 100° C. for 3 hours. HPLC analysis at this time indicated that all the starting material had disappeared. The reaction was cooled to room temperature and 2 L water was added. The mixture was then cooled to 3-10° C. for 1 hour and filtered at 4° C. The solids were then rinsed with 2 L of cold deionized water. The pale yellow solid dried in an air oven overnight to afford 360 g (75%) yield of the titled compound.
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
191 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
160 g
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three
Customer
Q & A

Q1: What is the significance of the "two-step reduction sequence" involving 2,3-dichloro-N-methylmaleimide in the synthesis of KT5823 aglycone?

A1: The article highlights a "two-step reduction sequence" as a key element in their novel synthesis. [] While the specific steps are not detailed in the abstract, it emphasizes the transformation of an imide to an amide. This likely implies that this compound, being an imide, undergoes this reduction to form a crucial amide intermediate in the synthesis of the KT5823 aglycone. This new approach is significant as it contributes to a more efficient synthesis with a higher overall yield compared to previous methods.

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